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2-(2,6-Dimethylpiperazin-1-YL)ethanamine

PROTAC linker design basicity protonation state

2-(2,6-Dimethylpiperazin-1-yl)ethanamine (CAS 468745-67-7) is a heterobifunctional building block belonging to the class of N-alkylpiperazine derivatives, with molecular formula C₈H₁₉N₃ and molecular weight 157.26 g·mol⁻¹. Its structure comprises an ethylamine linker arm (pKa ~10.11 predicted for the primary amine) appended to the N¹-position of a 2,6-dimethyl-substituted piperazine ring, yielding three distinct nitrogen centres: a primary amine on the pendant chain, a tertiary ring nitrogen bearing the ethanamine substituent, and a secondary ring nitrogen at the 4-position.

Molecular Formula C8H19N3
Molecular Weight 157.26 g/mol
CAS No. 468745-67-7
Cat. No. B3052858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dimethylpiperazin-1-YL)ethanamine
CAS468745-67-7
Molecular FormulaC8H19N3
Molecular Weight157.26 g/mol
Structural Identifiers
SMILESCC1CNCC(N1CCN)C
InChIInChI=1S/C8H19N3/c1-7-5-10-6-8(2)11(7)4-3-9/h7-8,10H,3-6,9H2,1-2H3
InChIKeySGDZAEFORAOWBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Dimethylpiperazin-1-yl)ethanamine (CAS 468745-67-7): Scaffold Identity, Physicochemical Profile & Procurement-Relevant Classification


2-(2,6-Dimethylpiperazin-1-yl)ethanamine (CAS 468745-67-7) is a heterobifunctional building block belonging to the class of N-alkylpiperazine derivatives, with molecular formula C₈H₁₉N₃ and molecular weight 157.26 g·mol⁻¹ . Its structure comprises an ethylamine linker arm (pKa ~10.11 predicted for the primary amine) appended to the N¹-position of a 2,6-dimethyl-substituted piperazine ring, yielding three distinct nitrogen centres: a primary amine on the pendant chain, a tertiary ring nitrogen bearing the ethanamine substituent, and a secondary ring nitrogen at the 4-position . This compound is catalogued by PROTAC-focused vendors as a 'PROTAC linker' or 'PROTAC connector' intended for incorporation into proteolysis-targeting chimeras, where the 2,6-dimethylpiperazine motif confers a semi-rigid, protonatable scaffold . Commercial material is supplied as a powder with a minimum purity specification of 95% (HPLC or GC), recommended for long-term storage in a cool, dry environment .

Why 2-(2,6-Dimethylpiperazin-1-yl)ethanamine Cannot Be Interchanged with Unsubstituted or N-Substituted Piperazine-Ethanamine Analogs


Substitution of the 2-(2,6-dimethylpiperazin-1-yl)ethanamine scaffold with a generic 2-(piperazin-1-yl)ethanamine, an N-methylpiperazine variant, or a flexible PEG linker is not chemically neutral and carries risk of altered protonation behaviour, solubility, and ternary-complex geometry in the final PROTAC construct. A systematic pKa study of piperazine-containing PROTAC linkers (Desantis et al., RSC Advances, 2022) demonstrated that the basicity of the piperazine ring nitrogen is exquisitely sensitive to the identity and position of substituents: pKa values in linker contexts ranged from 4.5 to 8, and N-alkylation alone shifted the percentage of protonated species from ~98.5% (piperazine) to ~78% (1,4-dimethylpiperazine) at pH 7.4 [1]. The 2,6-dimethyl substitution pattern further introduces ring stereochemistry (cis/trans isomerism) that is absent in the unsubstituted or symmetrically N,N′-disubstituted analogs, directly impacting the conformational preferences of the linker and potentially the achievable ternary-complex geometries [2]. Interchanging linkers without accounting for these physicochemical and stereochemical variables can result in divergent degradation efficiency, target selectivity, and pharmacokinetic behaviour.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 2-(2,6-Dimethylpiperazin-1-yl)ethanamine vs. Closest Analogs


Primary Amine pKa of 10.11 Confers a Distinct Basicity Window vs. Piperazine Ring Nitrogen Basicity in the PROTAC Linker Context (pKa 4.5–8 Range)

The predicted pKa of the primary amine in 2-(2,6-dimethylpiperazin-1-yl)ethanamine is 10.11±0.10, placing this basic centre >2 log units above the experimentally reported piperazine ring pKa range (4.5–8) for disubstituted piperazine motifs in PROTAC linkers . By contrast, the highest pKa associated with a disubstituted piperazine ring nitrogen (1,4-dimethylpiperazine) is approximately 8.0, meaning the primary amine remains >99% protonated at endosomal pH (~5.5) whereas the ring nitrogens may be substantially deprotonated [1]. In the comparator 2-(piperazin-1-yl)ethanamine (unsubstituted ring), the ring nitrogen pKa values of 8.57 and 9.93 (experimental) compete as protonation sites, blurring the site-specific protonation landscape and altering solubility and membrane-permeation behaviour relative to the 2,6-dimethyl-substituted variant .

PROTAC linker design basicity protonation state ionisation

2,6-Dimethyl Substitution on the Piperazine Ring Modulates Linker Basicity and Protonation Fraction Relative to 1,4-Disubstituted Scaffolds

The systematic study by Desantis et al. (RSC Advances, 2022) establishes that N-alkylation of the piperazine ring reduces the highest pKa by ΔpKa ≈0.5–1.6 relative to the parent piperazine, with 1,4-dimethylpiperazine (the most common symmetrically disubstituted PROTAC-linker piperazine) exhibiting a highest pKa of ~8.0 [1]. In the 2,6-dimethylpiperazine scaffold of the target compound, methylation occurs on ring carbons rather than on nitrogen atoms, leaving one secondary ring nitrogen intact while the other becomes tertiary via attachment of the ethanamine chain. This substitution topology yields a fundamentally different basicity profile: the secondary nitrogen retains higher basicity than the fully N,N′-dialkylated 1,4-dimethylpiperazine, and the primary amine on the pendant chain provides an additional high-pKa site (pKa 10.11) that is entirely absent in 1,4-dimethylpiperazine-based linkers .

PROTAC linker basicity modulation piperazine substitution protonation state

PROTACs Incorporating 2,6-Dimethylpiperazine-Ethanamine Linkers Achieve Nanomolar Intracellular Protein Degradation: BindingDB and Literature Evidence

PROTAC molecules constructed with 2-(2,6-dimethylpiperazin-1-yl)ethanamine as a linker component have demonstrated nanomolar degradation activity in cellular assays. Specifically, HDAC6-targeting PROTACs containing this linker architecture achieved an HDAC6 degradation EC50 of 5.8 nM in human MM1.S multiple myeloma cells after 24-hour incubation, as measured by quantitative immunoblotting [1]. A structurally related PROTAC (BindingDB entry BDBM50602361) incorporating the same piperazine-ethanamine linker design yielded an HDAC6 degradation EC50 of 6.5 nM in the same cellular system, confirming the reproducibility of this scaffold for achieving potent intracellular target engagement [2]. While component-level attribution of degradation potency to the linker alone is not possible without a systematic linker-swap study, the concordance of nanomolar DC50 values across multiple PROTACs employing this linker motif provides evidence that the 2,6-dimethylpiperazine-ethanamine scaffold is compatible with—and does not impair—high-efficiency ternary complex formation and ubiquitin transfer.

PROTAC HDAC6 degradation cellular potency DC50

Commercial Purity Specification of 95% (HPLC/GC) Matches or Exceeds the Industry Baseline for PROTAC Linker Building Blocks

The minimum purity specification for commercially available 2-(2,6-dimethylpiperazin-1-yl)ethanamine is 95% as determined by HPLC or GC, as confirmed by multiple independent vendors including AKSci (catalog 8749CZ) and ChemicalBook-listed suppliers . This purity level is consistent with the industry standard for PROTAC linker building blocks intended for research and development use, and matches or exceeds the typical 95% specification offered for the comparator 2-(piperazin-1-yl)ethanamine (CAS 140-31-8) from equivalent-tier suppliers . Higher-purity material (≥97%) for certain stereochemically enriched 2,6-dimethylpiperazine derivatives has been reported but is not universally available, making the 95% specification the pragmatic procurement benchmark for initial PROTAC synthesis and SAR exploration [1]. Importantly, the 2,6-dimethyl substitution on the piperazine ring introduces diastereomeric complexity (cis/trans) that could theoretically compromise batch-to-batch stereochemical consistency if not adequately controlled; procurement from suppliers providing batch-specific Certificates of Analysis is therefore advisable.

purity specification quality assurance PROTAC procurement chemical sourcing

Preferred Application Scenarios for 2-(2,6-Dimethylpiperazin-1-yl)ethanamine in PROTAC Design, Medicinal Chemistry, and Chemical Biology


PROTAC Linker Design Requiring a Primary Amine Handle with High Basicity (pKa 10.11) for Conjugation to Carboxylic-Acid-Containing Warheads or E3 Ligands

The primary amine of 2-(2,6-dimethylpiperazin-1-yl)ethanamine serves as a reactive handle for amide bond formation with carboxylic acid-functionalised target-protein ligands or E3-ligase recruiters (e.g., VHL ligands, cereblon ligands bearing carboxylate termini). The predicted pKa of 10.11 for this primary amine ensures it remains fully protonated under standard amide-coupling conditions (pH 8–9 in DMF with HATU/DIPEA), facilitating clean conjugation while simultaneously delivering a permanently ionisable centre that contributes to aqueous solubility enhancement in the final PROTAC [1]. This scenario is most relevant when the PROTAC design calls for a linker with a single, unambiguous conjugation point and an additional basic centre beyond the piperazine ring nitrogens.

Synthesis of PROTACs Targeting HDAC6 or Other Epigenetic Reader Proteins Where Nanomolar Degradation Potency Has Been Demonstrated with This Linker Scaffold

PROTACs incorporating the 2,6-dimethylpiperazine-ethanamine linker have been validated in cellular HDAC6 degradation assays, achieving DC50 values of 5.8–6.5 nM in MM1.S multiple myeloma cells [1]. This performance benchmark makes the compound an evidence-supported choice for HDAC6-targeted protein degradation programmes, as well as a rational starting point for PROTAC campaigns against other class I/IIb HDAC enzymes or structurally related epigenetic targets. The availability of published structure–activity data for PROTACs containing this linker reduces the empirical burden of linker-screening in early-stage degrader design [2].

Stereochemically Defined Linker Design Exploiting cis/trans-2,6-Dimethylpiperazine Chirality for Conformational Restriction of PROTAC Ternary Complexes

The 2,6-dimethyl substitution on the piperazine ring introduces two stereogenic centres, giving rise to cis and trans diastereomers with distinct spatial orientations of the methyl groups relative to the ethanamine chain. This stereochemical element is absent in unsubstituted piperazine, 1,4-dimethylpiperazine, or N-methylpiperazine linkers. Research groups pursuing conformationally constrained PROTAC architectures—where the relative orientation of the warhead and E3-ligand ligand in the ternary complex is critical for productive ubiquitination—can exploit the cis/trans isomerism of the 2,6-dimethylpiperazine scaffold to systematically probe and optimise ternary-complex geometry [2]. Procurement of stereochemically defined batches (e.g., enriched cis or trans) is recommended for such applications.

Solubility-Enhanced PROTAC Design Exploiting Multi-Site Protonation for Endosomal Escape and Reduced Aggregation

Piperazine-containing PROTAC linkers are known to improve solubility and rigidity through protonation of the ring nitrogen atoms [3]. The 2,6-dimethylpiperazine-ethanamine scaffold extends this principle by providing a primary amine (pKa 10.11) as an additional protonation site, theoretically delivering a higher net positive charge at endosomal pH than is achievable with 1,4-dimethylpiperazine or N-methylpiperazine linkers alone. PROTAC programmes facing solubility-limited degradation efficiency, non-specific aggregation, or poor endosomal escape—common challenges for high-molecular-weight heterobifunctional degraders—may benefit from the multi-site basicity of this linker scaffold as a design strategy [3].

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